Bromoxynil-potassium
Description
Systematic Nomenclature and Structural Formula
This compound is systematically designated under multiple nomenclature systems, reflecting its complex chemical structure and regulatory status across different scientific and commercial contexts. The International Union of Pure and Applied Chemistry Preferred IUPAC Name identifies this compound as potassium 2,6-dibromo-4-cyanophenolate. This nomenclature precisely describes the spatial arrangement of functional groups around the benzene ring, where the cyanide group occupies the para position relative to the phenolate oxygen, while two bromine atoms are positioned at the ortho positions.
Alternative systematic names include 3,5-dibromo-4-hydroxybenzonitrile potassium salt, which emphasizes the parent bromoxynil structure with potassium coordination. The Chemical Abstracts Service designation follows this convention, officially recording the compound as 3,5-dibromo-4-hydroxybenzonitrile potassium salt. Additional recognized nomenclature variants encompass potassium 3,5-dibromo-4-hydroxyphenylcyanide and benzonitrile, 3,5-dibromo-4-hydroxy-, potassium salt.
The structural formula of this compound can be represented through multiple chemical notation systems. The molecular formula C₇H₂Br₂KNO indicates the elemental composition, while the structural representation reveals a benzene ring with strategic substitution patterns. The SMILES notation C1=C(C=C(C(=C1Br)[O-])Br)C#N.[K+] provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C7H3Br2NO.K/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 offers comprehensive structural information including stereochemistry and ionic state.
CAS Registry Number and Molecular Composition
The Chemical Abstracts Service Registry Number for this compound is 2961-68-4, which serves as the unique identifier for this specific potassium salt derivative. This registration distinguishes it from the parent compound bromoxynil, which carries the separate CAS number 1689-84-5. The European Community Number 220-998-3 provides additional regulatory identification within European chemical databases.
The molecular composition of this compound exhibits precise stoichiometric relationships that define its chemical behavior and properties. The compound contains seven carbon atoms arranged in a benzene ring structure with various substituents, two hydrogen atoms, two bromine atoms, one nitrogen atom, one oxygen atom, and one potassium atom. The molecular weight is calculated as 315.00 grams per mole, with more precise measurements indicating 315.003 grams per mole. The exact mass determination yields 312.814 daltons, while the monoisotopic mass measures 314.81197 daltons.
The compound exists as an ionic species comprising a deprotonated bromoxynil anion coordinated with a potassium cation. This ionic nature significantly influences its solubility characteristics, chemical reactivity, and environmental behavior compared to the parent neutral bromoxynil molecule. The potassium salt formation enhances water solubility while maintaining the essential chemical functionality of the parent hydroxybenzonitrile structure.
Crystallographic Data and Solid-State Properties
Crystallographic analysis of this compound reveals important structural information about its solid-state organization and molecular packing arrangements. Recent X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of this compound, particularly in complex formation with biological macromolecules. The crystal structure determination of V30M-TTR in complex with bromoxynil, conducted using synchrotron radiation at the Photon Factory Beamline BL-17A, demonstrates the compound's ability to form stable crystalline complexes.
The crystallographic data indicate that bromoxynil complexes can be crystallized in the orthorhombic space group P 21 21 2, with unit cell parameters of a = 43.956 Å, b = 84.008 Å, and c = 65.551 Å. The unit cell angles measure 90.00° for all three axes, confirming the orthorhombic crystal system. High-resolution diffraction data extending to 1.780 Å resolution enables detailed structural analysis with R-factors of 0.2179 and R-free values of 0.24900.
Physical property measurements reveal that this compound exhibits a melting point range of 194-195°C, indicating good thermal stability under normal handling conditions. The boiling point is reported as 265.6°C at standard atmospheric pressure (760 mmHg), though this value may reflect decomposition rather than true boiling. The flash point of 114.4°C suggests moderate volatility and requires appropriate handling precautions.
Solid-state characterization reveals that this compound possesses distinctive optical and electronic properties arising from its aromatic structure and halogen substitution pattern. The compound exhibits characteristic ultraviolet absorption properties, with detection wavelengths commonly employed at 218 nm for analytical quantification. The presence of the cyano group and bromine substituents creates a conjugated electronic system that influences both chemical reactivity and spectroscopic behavior.
The crystalline structure of this compound demonstrates hydrogen bonding capabilities through the phenolate oxygen and potential halogen bonding interactions involving the bromine atoms. These intermolecular interactions contribute to the compound's solid-state stability and influence its dissolution characteristics in various solvents. The ionic nature of the potassium salt form promotes formation of extended ionic lattices in the crystalline state, distinguishing it from the molecular crystals formed by neutral bromoxynil.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2961-68-4 |
|---|---|
Molecular Formula |
C7H3Br2KNO+ |
Molecular Weight |
316.01 g/mol |
IUPAC Name |
potassium;2,6-dibromo-4-cyanophenolate |
InChI |
InChI=1S/C7H3Br2NO.K/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 |
InChI Key |
HKSBGIRAPYUOPP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C#N.[K+] |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C#N.[K+] |
Origin of Product |
United States |
Scientific Research Applications
Herbicidal Efficacy
Research indicates that bromoxynil-potassium is particularly effective against a variety of broadleaf weeds, including:
- Common lambsquarters (Chenopodium album)
- Pigweed (Amaranthus spp.)
- Thistles (Cirsium spp.)
Studies have shown that when combined with other herbicides, such as MCPA and diclofop-methyl, bromoxynil can provide a broader spectrum of weed control .
Table 1: Efficacy of this compound Against Common Weeds
| Weed Species | Control Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Common Lambsquarters | 85 | 1.0 |
| Pigweed | 90 | 1.5 |
| Thistles | 75 | 2.0 |
Enhancements through Potassium Salts
Recent studies have explored the enhancement of bromoxynil's herbicidal action using potassium salts. For instance, experiments demonstrated that applying potassium salts prior to herbicide application significantly increased the efficacy of bromoxynil by up to twofold compared to its standalone use. This enhancement is attributed to improved penetration and retention on leaf surfaces .
Case Study: Potassium Salts and Herbicide Efficacy
In trials conducted on bean and apple seedlings, various potassium salts were tested alongside bromoxynil. The results indicated that pre-treating plants with potassium salts improved the damage caused by bromoxynil, showcasing a synergistic effect that could lead to reduced herbicide usage and lower environmental impact .
Environmental Impact and Toxicity
While bromoxynil is effective as a herbicide, it poses risks to aquatic organisms. The potassium salt form has an LC50 value of 5.0 mg/L for freshwater fish, indicating high toxicity levels . Consequently, careful management practices are essential to mitigate potential runoff into water bodies.
Table 2: Toxicity Levels of this compound
| Organism Type | LC50 (mg/L) | Notes |
|---|---|---|
| Freshwater Fish | 5.0 | Highly toxic |
| Invertebrates | Varies | More toxic than phenol form |
Regulatory Considerations
This compound is regulated under various agricultural guidelines due to its potential environmental impact. The Canadian Water Quality Guidelines suggest a maximum concentration limit of 5.0 µg/L for the protection of aquatic life . Compliance with these regulations is crucial for sustainable agricultural practices.
Chemical Reactions Analysis
Hydrolysis and pH-Dependent Behavior
Bromoxynil-potassium undergoes hydrolysis in aqueous environments, with reaction kinetics strongly influenced by pH:
| pH | Hydrolysis Half-Life | Primary Products | Source |
|---|---|---|---|
| 5 | 34.1 days | Bromoxynil phenol | |
| 7 | 7.3 days | Bromoxynil phenolate anion | |
| 9 | 1.7 days | Bromoxynil phenolate anion + K⁺ |
The phenolate anion (C₇H₂Br₂NO⁻) forms via deprotonation at pH > 4.06 (pKa of bromoxynil phenol) . Under alkaline conditions, ester derivatives (e.g., octanoate) hydrolyze rapidly to this compound .
Soil and Aquatic Systems
This compound degrades via microbial action and abiotic processes:
-
Soil half-life : ~10 days (sandy soil) to >14 days (clay/peat soils) .
-
Primary metabolites : 3,5-dibromo-4-hydroxybenzoic acid and des-bromo derivatives .
Aerobic soil metabolism studies show:
with 65–80% mineralization within 100 days .
Photodegradation
Exposure to UV light (λ = 313 nm) accelerates degradation:
| Condition | Half-Life | Products |
|---|---|---|
| Sterile water + UV light | 4.6 days | Bromoxynil phenol |
| Natural sunlight (ponds) | 9–17 days | Debrominated derivatives + nitriles |
Photolysis involves homolytic cleavage of C–Br bonds, forming radicals that recombine into smaller aromatic compounds .
Salt Formation and Ionic Interactions
This compound forms via neutralization of bromoxynil phenol (C₇H₃Br₂NO) with KOH:
This ionic form enhances water solubility (3.52–4.02% w/v at pH 7–9) , critical for herbicidal formulations.
Reactivity with Oxidizing Agents
Limited data suggest this compound reacts violently with strong oxidizers (e.g., peroxides), producing toxic fumes (HBr, NOₓ) .
Stability in Formulations
Comparison with Similar Compounds
Bromoxynil derivatives and structurally related nitrile herbicides share core functionalities but differ in solubility, toxicity, and regulatory status. Below is a systematic comparison:
Chemical and Physical Properties
Key Differences :
- This compound and ioxynil-sodium exhibit higher water solubility than esterified bromoxynil derivatives, making them suitable for foliar sprays.
- Ester derivatives (e.g., octanoate, heptanoate) are lipophilic, enhancing cuticle penetration but requiring emulsifiable formulations.
Toxicity and Environmental Impact
Key Findings :
- Bromoxynil octanoate demonstrates higher acute toxicity (oral and dermal) compared to this compound, likely due to its lipophilic nature.
- Both this compound and octanoate are classified as high-risk compounds by the FSC due to chronic aquatic toxicity and reproductive hazards.
Application and Efficacy
Key Insights :
Preparation Methods
General Synthetic Route to Bromoxynil
The synthesis of bromoxynil itself typically involves bromination of 4-hydroxybenzonitrile or related precursors. A key intermediate in many industrial processes is bromoxynil octanoate, which is then converted to bromoxynil-potassium by hydrolysis and neutralization.
Preparation of Bromoxynil Octanoate (Precursor Stage)
Though this article focuses on this compound, understanding the preparation of bromoxynil octanoate is essential as it is a common precursor.
Step 1: Esterification
Cyano group phenol (4-hydroxybenzonitrile) is reacted with capryl(yl)chloride (octanoyl chloride) at 100–110 °C for 3–4 hours to form the ester. Excess capryl(yl)chloride is removed by steam distillation.Step 2: Bromination
The ester undergoes bromination using bromine and hydrogen peroxide as oxidizing agents at 45–55 °C over 3.5–4.5 hours with tetra-n-butyl ammonium bromide as a catalyst, followed by alkali treatment to destroy residual peroxide and purification steps including washing, dehydration, and distillation.
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| Esterification | 4-hydroxybenzonitrile + octanoyl chloride | 100–110 °C, 3–4 h | Remove excess octanoyl chloride by steam |
| Bromination | Bromine + H2O2 + catalyst | 45–55 °C, 3.5–4.5 h | Alkali added post-reaction to destroy H2O2 |
Conversion of Bromoxynil Octanoate to this compound
The preparation of this compound involves hydrolysis of bromoxynil esters (such as bromoxynil octanoate) followed by neutralization with potassium hydroxide or potassium carbonate.
Hydrolysis
The ester is subjected to alkaline hydrolysis, typically using aqueous potassium hydroxide solution, which cleaves the ester bond to release bromoxynil and the corresponding potassium salt of the acid (octanoate).Neutralization
The liberated bromoxynil phenol group reacts with potassium ions to form this compound salt, which is more water-soluble and suitable for formulation.Purification
The product is purified by filtration, washing, and drying to obtain this compound of high purity.
Preparation of Standard Solutions for Analytical Purposes
In analytical research and quality control, this compound is often prepared in solution form for HPLC and other analyses.
A stock solution of bromoxynil (from bromoxynil octanoate) and MCPA is prepared by dissolving accurately weighed amounts of bromoxynil octanoate (purity ~99.4%) and MCPA in a mobile phase consisting of 90% methanol and 10% water, followed by sonication to ensure complete dissolution.
Working standard solutions are prepared by dilution to desired concentrations (e.g., 150–350 mg/L) for calibration and linearity studies.
| Solution Type | Composition | Preparation Details |
|---|---|---|
| Stock Solution | Bromoxynil octanoate + MCPA | Dissolved in Methanol 90% + Water 10%, sonicated |
| Working Standards | Dilutions of stock solution | Prepared in 50 mL volumetric flasks, diluted with mobile phase |
Research Findings on Preparation and Stability
The preparation of this compound from bromoxynil octanoate is well-established, with reaction parameters such as temperature, reaction time, and molar ratios critical for yield and purity.
Analytical methods confirm the purity and concentration of this compound in formulations, with HPLC being a standard technique.
The use of solvents like methanol-water mixtures facilitates dissolution for both preparation and analysis.
Summary Table of Preparation Methods
| Preparation Stage | Key Reactants/Materials | Conditions/Parameters | Outcome/Notes |
|---|---|---|---|
| Bromoxynil Octanoate Synthesis | 4-hydroxybenzonitrile, octanoyl chloride, bromine, H2O2, catalyst | Esterification: 100–110 °C, 3–4 h; Bromination: 45–55 °C, 3.5–4.5 h | Bromoxynil octanoate intermediate |
| Hydrolysis and Neutralization | Bromoxynil octanoate, KOH or potassium carbonate | Alkaline hydrolysis, room to moderate temperature | Formation of this compound salt |
| Purification | Filtration, washing, drying | Standard purification techniques | High purity this compound |
| Analytical Solution Prep | Bromoxynil octanoate, methanol, water | Sonication, dilution | Standard solutions for quality control |
Q & A
Q. What is the chemical identity of bromoxynil-potassium, and how does its nomenclature align with ISO standards for pesticide salts?
this compound (CAS 52-51-7) is the potassium salt of bromoxynil, a phenolic herbicide. Its IUPAC name is potassium 3,5-dibromo-4-hydroxybenzonitrile. ISO 1750:2023 guidelines stipulate that simple salts derive their names from the parent acid, with the cation appended via a hyphen (e.g., "this compound") . This naming convention ensures consistency in regulatory and academic literature.
Q. What is the primary mechanism of action of this compound in plant systems?
this compound acts as a photosystem II inhibitor, disrupting electron transport in chloroplasts. Its efficacy depends on solubility: the potassium salt enhances water solubility compared to bromoxynil esters (e.g., octanoate or heptanoate), improving foliar absorption . Researchers should validate activity using chlorophyll fluorescence assays under controlled light conditions to quantify inhibition kinetics.
Q. What analytical methods are recommended for quantifying this compound residues in environmental samples?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Sample preparation should include solid-phase extraction (SPE) using C18 cartridges, with methanol:water (70:30) as the mobile phase. Cross-contamination risks necessitate strict adherence to tip-changing protocols during pipetting .
Advanced Research Questions
Q. How do synergistic or antagonistic interactions manifest in herbicide mixtures containing this compound?
this compound is often combined with auxin mimics (e.g., 2,4-D) or acetolactate synthase inhibitors. Synergism can occur via dual-target inhibition, but antagonism may arise from physicochemical incompatibility (e.g., pH-driven precipitation). Experimental designs should include isobolographic analysis to distinguish additive vs. synergistic effects .
Q. What factors explain contradictory data on this compound’s environmental persistence across studies?
Discrepancies arise from soil type (e.g., organic matter content), microbial activity, and pH. For instance, alkaline soils accelerate hydrolysis, while clay-rich soils enhance adsorption. Standardized OECD 307 guidelines recommend testing degradation across multiple soil types and reporting half-lives with 95% confidence intervals .
Q. How can researchers optimize formulation stability for this compound under varying storage conditions?
Stability is pH-dependent; formulations should maintain pH 6–8 to prevent degradation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis are critical. Additives like citric acid (0.1% w/v) can buffer pH shifts, while opaque containers mitigate photodegradation .
Q. What molecular techniques are available to study resistance mechanisms in weeds exposed to this compound?
RNA sequencing (RNA-seq) of resistant biotypes can identify mutations in the psbA gene (target site resistance) or upregulation of detoxification enzymes (non-target site resistance). Cross-resistance profiles should be assessed using dose-response assays with inhibitors like glutathione S-transferase (GST) .
Methodological Considerations
-
Experimental Design :
-
Data Interpretation :
- Apply Hill equation modeling to dose-response data for EC50 calculations.
- Use multivariate analysis (PCA) to disentangle environmental variables affecting degradation .
-
Safety Protocols :
- This compound is classified as a high-risk pesticide (FSC-POL-30-001a). Researchers must wear nitrile gloves, N95 respirators, and conduct experiments in fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
